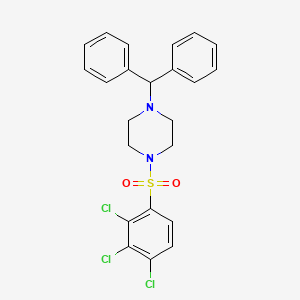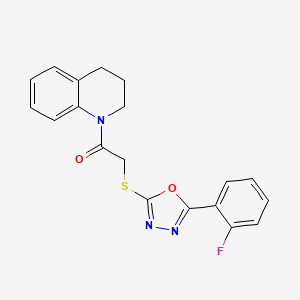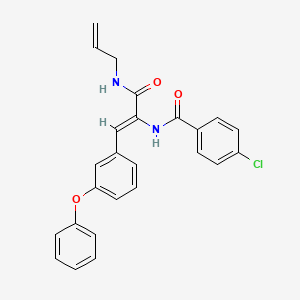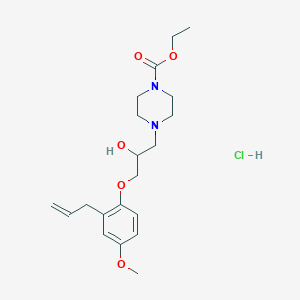
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Übersicht
Beschreibung
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide, also known as DASB, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. DASB is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide binds selectively to SERT, a protein that regulates the reuptake of serotonin in the brain. By binding to SERT, 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been found to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been found to have various biochemical and physiological effects, including:
1. Regulation of mood: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been found to regulate mood by increasing serotonin levels in the brain. This increase in serotonin levels has been associated with a decrease in symptoms of depression and anxiety.
2. Regulation of appetite: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been found to regulate appetite by increasing serotonin levels in the brain. This increase in serotonin levels has been associated with a decrease in appetite, making 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide a potential treatment for obesity.
3. Anticancer activity: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. This activity has been attributed to the ability of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has several advantages and limitations for lab experiments, including:
1. Selective binding: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide binds selectively to SERT, making it a useful tool for studying SERT function in various neuropsychiatric disorders.
2. High affinity: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has a high affinity for SERT, making it a sensitive tool for studying SERT function.
3. Availability: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is readily available and can be synthesized with high yield and purity.
4. Limitations: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has limited solubility in water, which can limit its use in certain experiments. Additionally, 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has a short half-life, which can limit its use in experiments that require long-term exposure.
Zukünftige Richtungen
There are several future directions for the study of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide, including:
1. Development of novel SERT inhibitors: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can be used as a lead compound in the development of novel SERT inhibitors for the treatment of depression, anxiety, and other neuropsychiatric disorders.
2. Study of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide in cancer therapy: Further studies are needed to explore the potential of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide as a chemotherapeutic agent for the treatment of various types of cancer.
3. Study of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide in other neuropsychiatric disorders: Further studies are needed to explore the potential of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide in the treatment of other neuropsychiatric disorders, such as bipolar disorder and schizophrenia.
4. Development of new imaging techniques: New imaging techniques can be developed to improve the sensitivity and specificity of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide as a radiotracer in PET imaging.
In conclusion, 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a unique chemical compound that has gained significant attention in scientific research due to its potential in various applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide have been explored in this paper. 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has the potential to be a useful tool in the development of novel treatments for various neuropsychiatric disorders and cancer therapy.
Wissenschaftliche Forschungsanwendungen
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been extensively studied for its potential in various scientific research applications, including:
1. Neuroimaging: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been used as a radiotracer in positron emission tomography (PET) imaging to study the serotonin transporter (SERT) in the brain. It has been found to bind selectively to SERT, making it a useful tool for studying SERT function in various neuropsychiatric disorders.
2. Drug discovery: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been used as a lead compound in the development of novel SERT inhibitors for the treatment of depression, anxiety, and other neuropsychiatric disorders.
3. Cancer therapy: 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has been proposed as a potential chemotherapeutic agent for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-3-16-27(17-4-2)31(29,30)21-13-10-20(11-14-21)25(28)26-23-15-12-19-9-8-18-6-5-7-22(23)24(18)19/h3-7,10-15H,1-2,8-9,16-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTTZNRLHRIHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate](/img/structure/B3406946.png)
![3-methyl-N-[(oxolan-2-yl)methyl]quinoxalin-2-amine](/img/structure/B3406951.png)



![(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3406966.png)



![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate](/img/structure/B3406977.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3406993.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3407001.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3407006.png)
![8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B3407013.png)